4'-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone is an organic compound that features a benzophenone core substituted with a 1,3-dioxolane ring and a methoxy group. This compound is of interest due to its unique structural properties, which make it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Materials: Benzophenone, ethylene glycol, and an acid catalyst such as p-toluenesulfonic acid.
Reaction Conditions: The reaction mixture is heated under reflux in a solvent like toluene, with continuous removal of water using a Dean-Stark apparatus.
Procedure: Benzophenone is reacted with ethylene glycol in the presence of the acid catalyst to form the 1,3-dioxolane ring. The methoxy group is introduced via methylation using a suitable methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
In industrial settings, the production of 4’-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large reactors with efficient mixing and temperature control.
Continuous Removal of By-products: Implementing systems for the continuous removal of water and other by-products to drive the reaction to completion.
Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4’-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 4’-(1,3-Dioxolan-2-YL)-2-hydroxybenzophenone.
Reduction: Formation of 4’-(1,3-Dioxolan-2-YL)-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
4’-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. The 1,3-dioxolane ring provides stability to the molecule, allowing it to undergo various chemical transformations without degradation.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the benzophenone core.
2-Methoxybenzophenone: Lacks the 1,3-dioxolane ring.
4’-(1,3-Dioxolan-2-YL)benzophenone: Similar structure but without the methoxy group.
Uniqueness
4’-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone is unique due to the presence of both the 1,3-dioxolane ring and the methoxy group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-15-5-3-2-4-14(15)16(18)12-6-8-13(9-7-12)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKBBDDAKFUSNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645098 |
Source
|
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-86-9 |
Source
|
Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](2-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.